molecular formula C9H8FN3 B1342763 5-fluoro-2-(1H-pyrazol-1-yl)aniline CAS No. 1006960-35-5

5-fluoro-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1342763
CAS No.: 1006960-35-5
M. Wt: 177.18 g/mol
InChI Key: RQDVVPYFPNQSLV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrazol-1-yl)aniline is a chemical compound that features a fluorine atom attached to a benzene ring, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions to ensure the stability of the functional groups involved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or pyrazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Fluoro-2-(1H-pyrazol-1-yl)aniline has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrazole ring allows it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-fluoro-2-(1H-pyrazol-1-yl)aniline enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications. Its ability to form strong hydrogen bonds and interact with biological targets distinguishes it from other similar compounds .

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDVVPYFPNQSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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